2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol
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Overview
Description
2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an ethanol group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol typically involves the reaction of azetidine derivatives with isopropyl groups under controlled conditions. One common method involves the alkylation of azetidine with isopropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[3-(Propan-2-yl)azetidin-1-yl]ethanal or 2-[3-(Propan-2-yl)azetidin-1-yl]ethanoic acid.
Reduction: Formation of 2-[3-(Propan-2-yl)azetidin-1-yl]ethanamine.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-(3-Isopropylazetidin-1-yl)ethanol: A closely related compound with similar structural features.
1-Azetidineethanol, 3-(1-methylethyl)-: Another similar compound with slight variations in the substituents.
Uniqueness
2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol is unique due to its specific combination of an azetidine ring and an ethanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-propan-2-ylazetidin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8-5-9(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQBWHBJRXYVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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